molecular formula C14H17Cl2NO B403223 3,4-dichloro-N-cycloheptylbenzamide

3,4-dichloro-N-cycloheptylbenzamide

カタログ番号: B403223
分子量: 286.2g/mol
InChIキー: HFQYRNYZZSAHQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichloro-N-cycloheptylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of opioid receptor systems. It features a benzamide core structure substituted with chlorine atoms at the 3 and 4 positions and a cycloheptyl group attached to the amide nitrogen. This structure is an analog of other well-researched benzamide compounds that have been explored as potent kappa opioid receptor (KOR) ligands . For instance, structural analogs like CERC-501 (LY2456302), which share the 3,4-dichlorobenzamide motif, have been developed as KOR antagonists with potential for treating conditions such as major depressive disorder and substance abuse . Another closely related compound, AH-7921, is a synthetic opioid with a similar 3,4-dichloro-N-(cyclohexylmethyl)benzamide structure . Researchers value these benzamide derivatives for their ability to be fine-tuned by modifying the amine substituent, which can dramatically alter receptor affinity, selectivity, and functional activity (agonist vs. antagonist) . The cycloheptyl ring in this specific compound presents a distinct conformational profile compared to the cyclohexyl or cyclopentylmethyl groups found in other analogs , offering researchers a valuable tool to investigate structure-activity relationships (SAR) and optimize pharmacokinetic properties. The primary research applications for this compound include investigation as a potential lead candidate for central nervous system (CNS) disorders , use in receptor binding assays to determine affinity and selectivity profiles, and serving as a key intermediate in the synthesis of more complex molecules for probing neuropharmacology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C14H17Cl2NO

分子量

286.2g/mol

IUPAC名

3,4-dichloro-N-cycloheptylbenzamide

InChI

InChI=1S/C14H17Cl2NO/c15-12-8-7-10(9-13(12)16)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18)

InChIキー

HFQYRNYZZSAHQU-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

正規SMILES

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

類似化合物との比較

Structural and Pharmacological Profiles

The table below summarizes key structural and pharmacological differences among 3,4-dichloro-N-cycloheptylbenzamide and its analogs:

Compound Substituents μ-Opioid Receptor Affinity Analgesic Potency (vs. Morphine) Legal Status
AH-7921 Cyclohexylmethyl group with dimethylamino High (Ki = 8.2 nM) ~0.8× morphine Schedule I (UN 1961)
U-47700 Cyclohexyl group with dimethylamino and N-methyl Moderate (Ki = 11.6 nM) 7.5× morphine Schedule I (UN 1961)
U-49900 Cyclohexyl group with diethylamino and N-methyl Not fully characterized Preclinical data lacking Controlled in Sweden
3,4-Dichloro-N-cycloheptylbenzamide Cycloheptyl group (exact substituents unspecified) Unknown Unknown Not scheduled (as of 2025)

Key Findings from Comparative Studies

Substitution of dimethylamino (AH-7921) with diethylamino (U-49900) may reduce receptor binding efficiency, though this requires further validation .

Analgesic Potency :

  • U-47700 demonstrates significantly higher potency than morphine in preclinical models, attributed to its N-methyl and cyclohexylamine modifications .
  • AH-7921, despite lower potency than U-47700, was linked to fatal intoxications due to prolonged μ-receptor activation .

Metabolic and Toxicological Profiles :

  • AH-7921 undergoes hepatic metabolism via N-demethylation, producing active metabolites that prolong toxicity .
  • U-47700’s trans-isomer (marketed form) shows greater stability and bioavailability compared to its cis counterpart .

Legal and Regulatory Status :

  • AH-7921 and U-47700 were internationally controlled under the UN Single Convention on Narcotic Drugs in 2015 and 2017, respectively .
  • U-49900 remains less regulated but has been monitored under national frameworks (e.g., Sweden’s Narcotics Act) .

Implications of Structural Modifications

  • Cycloalkyl Group Size : Cyclohexyl vs. cycloheptyl substituents may alter steric hindrance, affecting receptor binding kinetics. Larger rings (e.g., cycloheptyl) could reduce affinity due to conformational strain .
  • Amino Substituents: Dimethylamino groups enhance lipophilicity and blood-brain barrier penetration, whereas bulkier groups (e.g., diethylamino) may impede absorption .
  • N-Methylation : Addition of an N-methyl group (as in U-47700) increases metabolic stability and potency by slowing enzymatic degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。